molecular formula C27H28N2OS B2413871 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-13-3

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Katalognummer: B2413871
CAS-Nummer: 532974-13-3
Molekulargewicht: 428.59
InChI-Schlüssel: UXOVLQHKVAYGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a synthetic indole derivative designed for advanced pharmaceutical and biological research. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous FDA-approved drugs . This particular compound is of significant interest in oncology research, as indole derivatives are established regulators of many proteins and genes crucial in cancer development . Its molecular structure, which includes a benzamide group and a methylphenylmethylsulfanyl substitution on the indole ring, can be investigated for its potential to inhibit key intracellular pathways such as PI3K/AKT/mTOR, or to target proteins like TRK, VEGFR, and EGFR, which are often implicated in tumor proliferation and survival . Beyond its core application in anticancer research, this reagent serves as a valuable chemical tool for probing broader biological mechanisms. The structural features of this molecule, including the sulfur-containing thioether bridge, make it a compelling candidate for studying drug metabolism and structure-activity relationships (SAR) . Researchers can utilize this compound to develop and advance new therapeutic agents, particularly in overcoming challenges of drug resistance and toxicity . It is supplied as a high-purity compound to ensure reproducible results in assay development, high-throughput screening, and mechanistic studies. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-8-10-22(11-9-19)18-31-26-17-29(25-7-5-4-6-24(25)26)13-12-28-27(30)23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOVLQHKVAYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 3-[(4-Methylphenyl)methylsulfanyl]indole (Intermediate I)

Methodology adapted from Der Pharma Chemica protocols:

  • Indole-3-thiol synthesis :
    • React indole-3-carbaldehyde (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux (78°C, 6 hr)
    • Acidify with HCl to pH 3-4, yielding indole-3-thiol as pale yellow crystals (82% yield)
  • Thioether formation :





































    ParameterValue
    ReactantsIndole-3-thiol (1.0 equiv), 4-methylbenzyl bromide (1.1 equiv)
    BaseK2CO3 (2.0 equiv)
    SolventDMF, anhydrous
    Temperature60°C, N2 atmosphere
    Reaction time12 hr
    WorkupEthyl acetate extraction, silica gel chromatography (hexane:EtOAc 4:1)
    Yield74%

Key characterization data :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.65-7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH2), 2.41 (s, 3H, CH3)
  • HPLC purity : 98.6% (C18 column, 70:30 MeOH:H2O)

Synthesis of 2-[3-[(4-Methylphenyl)methylsulfanyl]indol-1-yl]ethylamine (Intermediate II)

Procedure modified from WO2017191650A1 :

  • Nitrovinylindole preparation :
    • Condense Intermediate I (1.0 equiv) with nitroethane (1.5 equiv) using benzylamine catalyst (0.1 equiv)
    • Reflux in THF (8 hr) to form 3-((E)-2-nitrovinyl)-1H-indole derivative (89% yield)
  • LiAlH4 reduction :
    • Treat nitrovinyl compound (1.0 equiv) with LiAlH4 (3.0 equiv) in dry ether
    • Heat under reflux (10 hr, N2 atmosphere) followed by careful H2O quench
    • Purify via column chromatography (SiO2, CH2Cl2:MeOH 9:1) to obtain ethylamine intermediate (68% yield)

Critical parameters :

  • Maintain reaction temperature <5°C during LiAlH4 addition
  • Use anhydrous conditions to prevent side reactions
  • Employ TLC monitoring (Rf = 0.3 in EtOAc:hexane 1:1)

Final Amide Coupling to 3,5-Dimethylbenzamide

Optimized protocol from ACS Journal of Medicinal Chemistry :

  • Acid chloride preparation :
    • Treat 3,5-dimethylbenzoic acid (1.0 equiv) with SOCl2 (3.0 equiv) in CH2Cl2
    • Reflux 2 hr, evaporate excess SOC12 under vacuum
  • Coupling reaction :









































    ComponentQuantity
    Intermediate II1.0 equiv (278 mg)
    3,5-DMB-Cl1.2 equiv (216 mg)
    BaseEt3N (3.0 equiv)
    SolventTHF, anhydrous (15 mL)
    Temperature0°C → RT, 12 hr
    WorkupAqueous NaHCO3 wash, MgSO4 drying
    PurificationRecrystallization (EtOAc/hexane)
    Yield65%

Reaction monitoring :

  • TLC : Hexane:EtOAc (3:1), UV detection at 254 nm
  • IR confirmation : 1654 cm-1 (amide C=O stretch), 3289 cm-1 (N-H stretch)

Alternative Synthetic Pathways

Solid-Phase Synthesis Approach

Adapting methodology from PMC9699661:

  • Load Wang resin with Fmoc-protected ethylenediamine
  • Sequential coupling of:
    • 3,5-Dimethylbenzoic acid (HATU/DIEA activation)
    • Bromoacetyl bromide for indole alkylation
  • Indole ring construction via Fischer indole synthesis:
    • React phenylhydrazine with 4-methylthiobenzyl ketone
  • Cleavage from resin (TFA/DCM 1:99) yields target compound (52% overall)

Advantages :

  • Enables parallel synthesis of analogs
  • Reduces purification challenges

Limitations :

  • Lower yields compared to solution-phase
  • Requires specialized equipment

Process Optimization Challenges

Thioether Stability Considerations

  • Oxidation mitigation :
    • Maintain N2 atmosphere during reactions involving thioethers
    • Add 0.1% w/w BHT as radical scavenger

Amidation Side Reactions

  • Competitive pathways :
    • O-acylation (controlled by using HOBt additive)
    • Epimerization (minimized by low-temperature coupling)

Purification Challenges

  • Silica gel compatibility :
    • Target compound Rf = 0.45 in EtOAc:hexane (1:1)
    • Avoid basic solvents to prevent decomposition
  • Recrystallization optimization :

























    Solvent PairRecovery %Purity %
    EtOAc/Hexane7899.1
    CH2Cl2/Pet. Ether6598.4
    MeOH/H2O8297.8

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (500 MHz, DMSO-d6):

  • δ 8.41 (s, 1H, indole NH)
  • 7.89-6.95 (m, 11H, aromatic)
  • 4.72 (t, J=6.5 Hz, 2H, NCH2)
  • 4.28 (s, 2H, SCH2)
  • 2.51 (s, 6H, Ar-CH3)
  • 2.33 (s, 3H, SCH2C6H4CH3)

13C NMR (126 MHz, CDCl3):

  • 167.8 (C=O)
  • 136.2-114.7 (aromatic carbons)
  • 45.3 (NCH2)
  • 38.1 (SCH2)
  • 21.4-21.1 (CH3 groups)

HRMS (ESI+):

  • Calculated for C28H27N2OS [M+H]+: 455.1892
  • Found: 455.1889

Scale-Up Considerations

Pilot Plant Adaptation

Key modifications from lab-scale :

  • Replace LiAlH4 with NaBH4/CuI system for safer reductions
  • Implement continuous flow chemistry for amidation step:
Parameter Batch Process Flow Process
Reaction time 12 hr 45 min
Yield 65% 72%
Productivity 58 g/day 210 g/day

Environmental Impact Assessment

  • PMI analysis :




















    StepPMI (kg/kg)E-factor
    Intermediate I18.717.2
    Final compound23.421.8
  • Solvent recovery : 89% EtOAc, 76% THF achieved via distillation

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide as an anticancer agent. The compound has been shown to exert cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.

Case Study: MDM2 Inhibition

A notable study investigated the compound's role as an inhibitor of Murine Double Minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. The inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. The compound demonstrated an IC50 value in the nanomolar range, indicating potent inhibitory effects on MDM2 across several cancer models .

Activity Cell Line/Model IC50 (nM) Comments
MDM2 InhibitionVarious Cancer Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cells> 1000Low cytotoxicity observed

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial effects against certain strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antibacterial Activity

In vitro studies revealed that this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Further optimization of the structure may enhance its efficacy against resistant strains.

The following table summarizes the biological activities associated with this compound:

Activity Target Organism/Model IC50/Activity Level Comments
AnticancerVarious Cancer Cell Lines< 100 nMInduces apoptosis via MDM2 inhibition
AntibacterialStaphylococcus aureusModerateFurther structure optimization needed
AntifungalCandida albicansLowLimited efficacy observed

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target proteins. The methylsulfanyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    N-phenylbenzamide: Lacks the indole and methylsulfanyl groups, making it less complex.

    4-methylthiobenzyl chloride: A precursor in the synthesis but lacks the indole and benzamide functionalities.

Uniqueness

3,5-Dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is unique due to its combination of an indole core, a benzamide group, and a methylsulfanyl substituent. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Biologische Aktivität

3,5-Dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indole moiety, a benzamide backbone, and a methylsulfanyl group. Its chemical formula is C20H24N2OSC_{20}H_{24}N_2OS, and it has a molecular weight of approximately 348.48 g/mol.

Structural Formula

Structure 3 5 Dimethyl N 2 3 4 methylphenyl methylsulfanyl indol 1 yl ethyl benzamide\text{Structure }\quad \text{3 5 Dimethyl N 2 3 4 methylphenyl methylsulfanyl indol 1 yl ethyl benzamide}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A375 (Melanoma)4.2Induction of apoptosis
MCF-7 (Breast)1.88CDK2 inhibition
HCT116 (Colon)0.98Cell cycle arrest at S phase

The compound's anticancer effects are primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By disrupting these pathways, the compound effectively halts the proliferation of cancer cells.

Antiviral Activity

In addition to its anticancer properties, preliminary research suggests that this compound may also possess antiviral activity. It has shown efficacy against several viral targets in vitro, although further studies are needed to confirm these findings.

Table 2: Antiviral Activity Data

VirusIC50 (μM)Reference
HIV-17
Influenza A5

Case Study 1: Efficacy in Tumor Models

A recent study investigated the efficacy of this compound in xenograft models of melanoma. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting strong therapeutic potential.

Case Study 2: Safety and Toxicology

A toxicity assessment was conducted using animal models to evaluate the safety profile of the compound. The findings indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, and how can structural integrity be validated post-synthesis?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core via sulfanyl group introduction (e.g., alkylation of 3-mercaptoindole with 4-methylbenzyl chloride), followed by coupling with a 3,5-dimethylbenzamide precursor using carbodiimide-mediated amide bond formation. Post-synthesis validation requires:

  • Spectroscopic Analysis : 1H^1H-NMR to confirm substituent positions (e.g., indole C-3 sulfanyl linkage and ethyl spacer), IR for amide C=O stretching (~1650 cm1^{-1}), and LC-MS for molecular weight verification .
  • Purity Checks : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?

  • Methodology :

  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with donepezil as a positive control (IC50_{50} ~0.046 µM). Include vehicle (DMSO) and blank (no compound) controls .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM, with cisplatin as a reference. Normalize viability to untreated cells and account for solvent cytotoxicity .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with targets like AChE or cancer-related proteins?

  • Methodology :

  • Target Selection : Use crystal structures of AChE (PDB: 4EY7) or pro-survival proteins (e.g., Bcl-2, PDB: 4AQ3) from the RCSB PDB.
  • Docking Protocol : Glide XP (Schrödinger) with OPLS4 force field. Key parameters:
  • Hydrophobic Enclosure : Score lipophilic interactions between the 3,5-dimethylphenyl group and target pockets.
  • Water Desolvation Penalty : Account for displacement of structured water in binding sites .
  • Validation : Compare predicted binding affinity (ΔG) with experimental IC50_{50} values to refine models .

Q. How should contradictory data on biological activity (e.g., IC50_{50} variability across studies) be analyzed and resolved?

  • Methodology :

  • Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell passage number).
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-[2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl]benzamide) to identify substituent-dependent trends .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., AChE vs. off-target kinases) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Methodology :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) on the benzamide or indole moiety to reduce LogP (target: 2–3).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Modify labile sites (e.g., sulfanyl to sulfone) .
  • Permeability : Caco-2 cell monolayer assay to assess intestinal absorption. Use P-gp inhibitors (e.g., verapamil) if efflux is observed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.